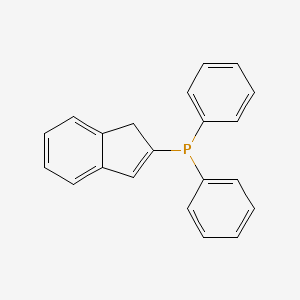

2-(Diphenylphosphino)indene

Description

2-(Diphenylphosphino)indene is an organophosphorus compound featuring a diphenylphosphino group (-PPh₂) attached to the C2 position of the indene backbone. Indene, a bicyclic hydrocarbon with a fused benzene and cyclopentene ring, provides a rigid, π-conjugated framework that enhances the ligand properties of its derivatives. The diphenylphosphino group confers strong electron-donating and σ-donor capabilities, making this compound valuable in coordination chemistry, particularly as a ligand in transition metal catalysis .

Properties

IUPAC Name |

1H-inden-2-yl(diphenyl)phosphane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17P/c1-3-11-19(12-4-1)22(20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-21/h1-15H,16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDLECDACSRQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C=C1P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)indene typically involves the reaction of indene with diphenylphosphine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the indene, followed by the addition of diphenylphosphine . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-(Diphenylphosphino)indene undergoes various types of chemical reactions, including:

Oxidation: The phosphine group can be oxidized to form phosphine oxides.

Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.

Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or molecular oxygen can be used.

Substitution: Reagents like halogens or alkylating agents are typically employed.

Coordination: Transition metal salts like palladium chloride or platinum chloride are used to form coordination complexes.

Major Products:

Oxidation: Phosphine oxides.

Substitution: Various substituted phosphines.

Coordination: Metal-phosphine complexes.

Scientific Research Applications

2-(Diphenylphosphino)indene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Diphenylphosphino)indene exerts its effects is primarily through its ability to act as a ligand, coordinating with metal centers to form complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The phosphine group donates electron density to the metal center, stabilizing it and enhancing its reactivity .

Comparison with Similar Compounds

Structural and Positional Isomerism

The position of the phosphino group on the indene backbone significantly influences reactivity and coordination behavior:

- 1-(Diphenylphosphino)-2-(dimethylamino)indene (2c): This C1-substituted isomer isomerizes to its C3 analog (2d) upon exposure to Al₂O₃, with a ratio of 1:3 .

- 3-(Diisopropylphosphino)indene (6b): A C3-substituted analog, synthesized via isomerization of its C1 precursor (6a) with Al₂O₃, exhibits distinct coordination chemistry. For example, 6b forms a monodentate Rh(I) complex ([(κ¹-P-6b)(η⁴-COD)RhCl]), whereas C2-substituted derivatives may favor η⁵-indenyl coordination modes .

Table 1: Positional Isomerization Trends

| Compound | Position | Isomerization Ratio (C1:C3) | Conditions |

|---|---|---|---|

| 1-(Diisopropylphosphino)indene (6a) | C1 | 6a:6b ≈ 3:1 | Al₂O₃ treatment |

| 1-(Diphenylphosphino)-2-(dimethylamino)indene (2c) | C1 | 2c:2d ≈ 1:3 | Al₂O₃ treatment |

| 2-(Diphenylphosphino)indene | C2 | No isomerization observed | Al₂O₃ treatment |

Electronic and Steric Properties

Phosphino-substituted indenes are compared based on substituent electronic effects:

- 2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9): The electron-withdrawing aldehyde group reduces the phosphine’s basicity compared to 2-(Diphenylphosphino)indene, which retains stronger σ-donor strength due to the indene’s conjugated π-system .

- 2-(3-(Diphenylphosphino)phenyl)-1H-benzo[d]imidazole (3-DPPI): This compound, with a phosphino group on a pendant phenyl ring, exhibits red-shifted electroluminescence compared to 2-(Diphenylphosphino)indene, underscoring the role of indene’s rigid structure in modulating electronic transitions .

Table 2: Electronic Properties

| Compound | Substituent | Key Property |

|---|---|---|

| 2-(Diphenylphosphino)indene | C2-PPh₂ on indene | Strong σ-donor, π-conjugated |

| 2-(Diphenylphosphino)benzaldehyde | C2-PPh₂ on benzaldehyde | Reduced basicity (EWG effect) |

| 3-DPPI | PPh₂ on pendant phenyl | Electroluminescent (λₑₘ ≈ 480 nm) |

Reactivity in Coordination Chemistry

The coordination behavior of phosphino-indenes varies with substitution patterns:

- 2-(Diphenylphosphino)indene: Forms η⁵-indenyl Rh(I) complexes (e.g., [(η⁵-indenyl)Rh(COD)Cl]) when treated with n-BuLi and [(η⁴-COD)RhCl]₂. The phosphine remains uncoordinated, suggesting steric hindrance at C2 .

- 3-(Diisopropylphosphino)indene (6b): Acts as a monodentate ligand (κ¹-P) in Rh(I) complexes, unlike C2 analogs, due to accessible phosphorus at C3 .

- 1-(Diphenylphosphino)-2-(dimethylamino)indene (2c): The dimethylamino group at C2 enables chelation in some metal complexes, a feature absent in 2-(Diphenylphosphino)indene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.